

Introduction: The Strategic Value of Halogenated Isothiocyanates

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Compound of Interest

Compound Name:	2,4-Dibromo-6-fluorophenyl isothiocyanate
CAS No.:	244022-67-1
Cat. No.:	B1333775

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Aromatic isothiocyanates (Ar-N=C=S) are a class of highly valuable reactive intermediates in organic synthesis. The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, most notably primary and secondary amines, to form thiourea derivatives.[4] [5] This reactivity profile makes them indispensable tools for molecular assembly.

2,4-Dibromo-6-fluorophenyl isothiocyanate belongs to a strategically important subclass: polyhalogenated aromatic isothiocyanates. The presence of multiple halogen atoms (bromine and fluorine) on the phenyl ring imparts unique properties:

- **Modulation of Physicochemical Properties:** Halogens can significantly alter lipophilicity, metabolic stability, and binding interactions of a parent molecule.
- **Orthogonal Reactivity:** The bromine atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of a molecular scaffold.

- **Bioactivity:** The specific substitution pattern can confer or enhance biological activity. Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity.

This guide focuses on providing the core technical knowledge required to effectively and safely utilize this versatile reagent in a research and development setting.

Physicochemical and Structural Data

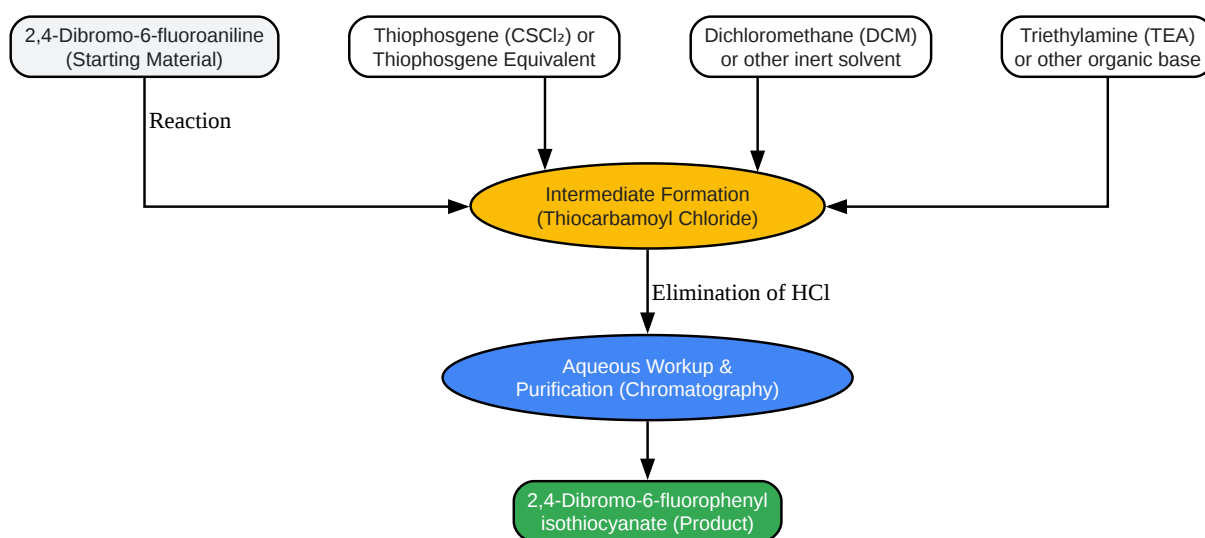
A clear understanding of a reagent's physical properties is fundamental to its proper handling, use in reactions, and purification. The key data for **2,4-Dibromo-6-fluorophenyl isothiocyanate** are summarized below.

Property	Value	Source(s)
CAS Number	244022-67-1	[1][2][3]
Molecular Formula	C ₇ H ₂ Br ₂ FNS	[3]
Molecular Weight	310.97 g/mol	[3]
Melting Point	50 °C	[3]
Boiling Point	328.4 °C at 760 mmHg	[3]
Density	1.96 g/cm ³	[3]
Flash Point	152.4 °C	[3]
Refractive Index	1.649	[3]
InChIKey	VDTMHXBNLSMARZ- UHFFFAOYSA-N	[3]

Synthesis Pathway and Reaction Mechanism

While various methods exist for the synthesis of isothiocyanates, a common and reliable laboratory-scale approach involves the reaction of the corresponding primary aniline with a thiocarbonylating agent, such as thiophosgene (CSCl₂) or one of its safer surrogates.

The proposed synthesis for **2,4-Dibromo-6-fluorophenyl isothiocyanate** would start from 2,4-Dibromo-6-fluoroaniline. The causality of this choice is clear: the aniline provides the exact aromatic core and nitrogen atom required for the final product. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which then eliminates HCl to yield the target isothiocyanate.



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Caption: Proposed synthesis workflow for the target compound.

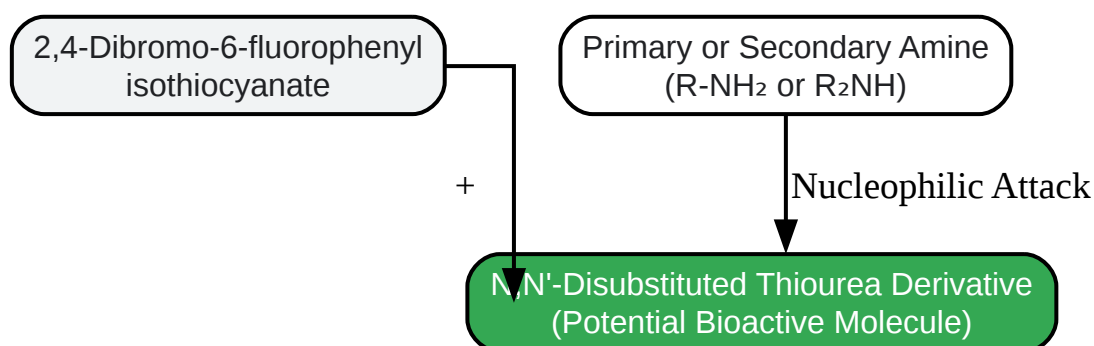
Applications in Medicinal Chemistry

The primary utility of **2,4-Dibromo-6-fluorophenyl isothiocyanate** in drug discovery lies in its function as a versatile synthetic intermediate for generating libraries of compounds for biological screening.

Synthesis of Thiourea Derivatives

The most direct application is the synthesis of N,N'-disubstituted thioureas. The reaction with a primary or secondary amine is typically high-yielding, rapid, and proceeds under mild conditions. The resulting thiourea scaffold is a known pharmacophore present in numerous biologically active molecules.

This approach is powerful because it allows for the systematic exploration of chemical space. By reacting the isothiocyanate with a diverse collection of amines (containing different functional groups, ring systems, etc.), a large library of analogues can be rapidly synthesized and tested. This strategy is central to structure-activity relationship (SAR) studies.



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Sources

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